

Application Notes and Protocols for (E)-Antiviral Agent 67 in Flavivirus Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Antiviral agent 67

Cat. No.: B1654592

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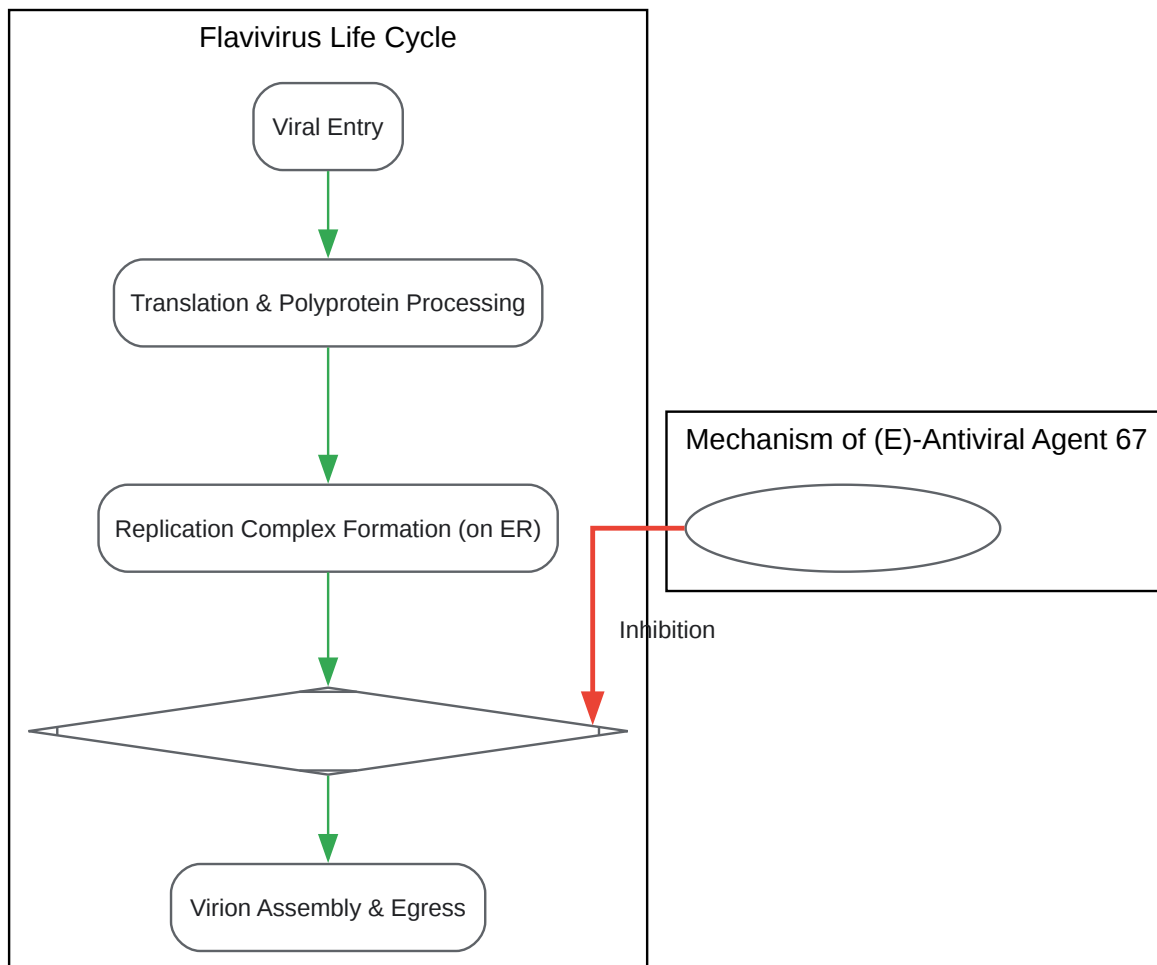
For Researchers, Scientists, and Drug Development Professionals

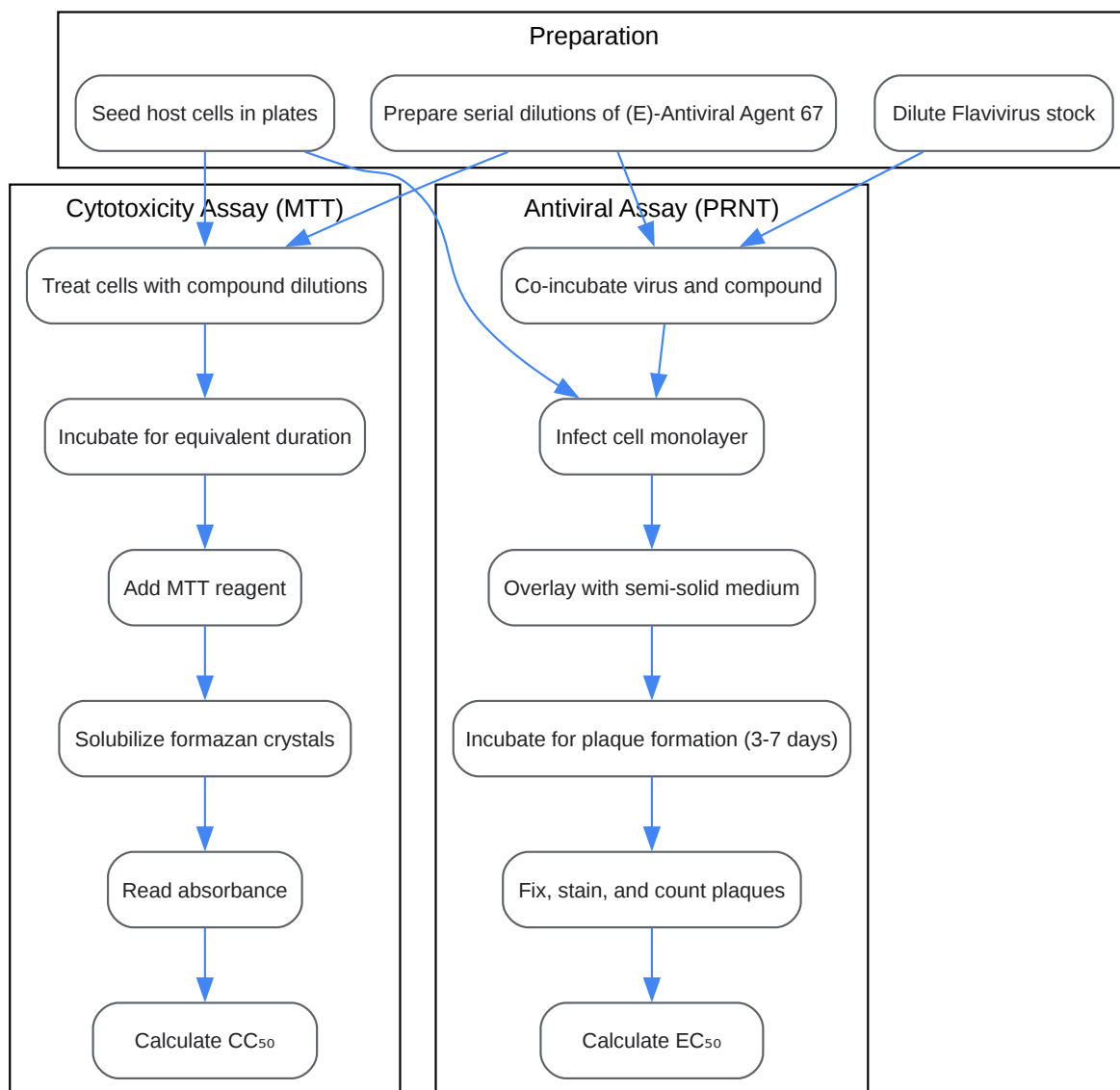
Introduction

(E)-Antiviral agent 67, also identified as compound PC6, is a pyrazolone-based small molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of flaviviruses. The flavivirus genus includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). The NS5 protein, which contains the RdRp domain, is essential for the replication of the viral RNA genome and represents a prime target for antiviral drug development.^[1] Preclinical data indicates that **(E)-Antiviral agent 67** is a potent inhibitor of DENV NS5 RdRp with a reported inhibition constant (K_i) of 1.12 nM in enzymatic assays.^{[2][3]} This document provides detailed application notes and protocols for the use of **(E)-Antiviral agent 67** in flavivirus research models.

Mechanism of Action

(E)-Antiviral agent 67 is proposed to act as a direct inhibitor of the flavivirus NS5 RNA-dependent RNA polymerase. By binding to the NS5 protein, the compound is thought to interfere with the polymerase's ability to synthesize new viral RNA strands, thereby halting the replication of the viral genome. This mechanism of action suggests that the agent could have broad-spectrum activity against multiple flaviviruses due to the conserved nature of the NS5 polymerase active site.^{[4][5][6]}





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Phone: (601) 213-4426

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